

The Discovery and Synthesis of Ivosidenib: A Targeted Approach to IDH1-Mutant Cancers

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ivosidenib (AG-120), marketed as Tibsovo®, is a first-in-class, orally available small-molecule inhibitor of the isocitrate dehydrogenase 1 (IDH1) mutant enzyme. Its discovery and development represent a significant advancement in precision oncology, offering a targeted therapeutic option for patients with cancers harboring specific mutations in the IDH1 gene. This technical guide provides a comprehensive overview of the discovery of Ivosidenib, its detailed synthesis pathway, mechanism of action, and key clinical data. Experimental protocols for its synthesis and biological evaluation are also detailed to facilitate further research and development in this area.

Discovery and Development

Ivosidenib was discovered and developed by Agios Pharmaceuticals. The discovery stemmed from the identification of gain-of-function mutations in the IDH1 gene in various cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2] These mutations, most commonly occurring at the R132 residue of the enzyme's active site, lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4][5] High levels of 2-HG are implicated in epigenetic dysregulation and a block in cellular differentiation, thereby contributing to tumorigenesis.



The discovery of Ivosidenib was the result of a high-throughput screening campaign to identify inhibitors of the mutant IDH1 enzyme. Through a process of medicinal chemistry optimization, the initial hits were developed into a potent and selective inhibitor, AG-120, later named Ivosidenib.

Ivosidenib received its first FDA approval on July 20, 2018, for the treatment of adult patients with relapsed or refractory AML with a susceptible IDH1 mutation. Its indication was later expanded to include newly diagnosed AML in certain patients and previously treated, locally advanced or metastatic cholangiocarcinoma with an IDH1 mutation.

Key Researchers and Institutions:

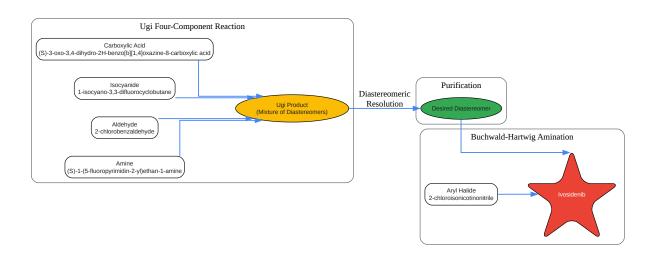
The discovery and development of Ivosidenib were led by a team of scientists at Agios Pharmaceuticals, Inc., in Cambridge, Massachusetts. Key contributors listed in the seminal publication include Janeta Popovici-Muller, René M. Lemieux, and Katharine Yen, among many others from Agios and collaborating institutions like INSERM and Gustave Roussy in France, and PharmaResources and ChemPartner in Shanghai, China.

Synthesis Pathway

The synthesis of Ivosidenib is a multi-step process that prominently features a Ugi four-component reaction followed by a Buchwald-Hartwig amination. This approach allows for the efficient assembly of the complex molecular architecture of the drug.

Logical Flow of Ivosidenib Synthesis





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Caption: Logical workflow for the synthesis of Ivosidenib.

Detailed Synthesis Scheme

A representative synthetic route to Ivosidenib is outlined below. This process has been utilized for large-scale production.





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Caption: Chemical synthesis scheme of Ivosidenib.

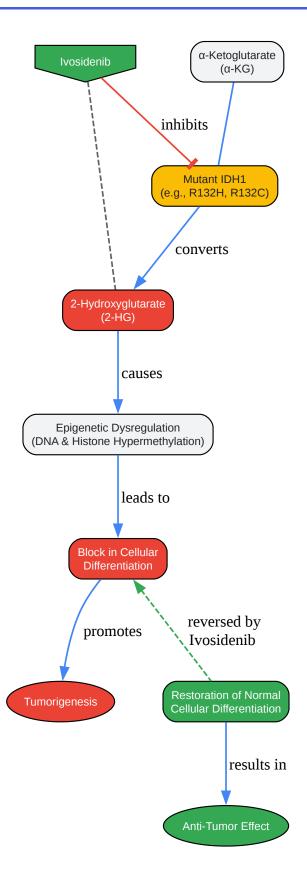
Mechanism of Action and Signaling Pathway

Ivosidenib is a potent and selective inhibitor of the mutant IDH1 enzyme. In cancer cells with IDH1 mutations, the mutant enzyme converts α -ketoglutarate (α -KG) to the oncometabolite 2-hydroxyglutarate (2-HG). Ivosidenib binds to an allosteric site at the dimer interface of the mutant IDH1 enzyme, locking it in an inactive conformation and thereby blocking the production of 2-HG.

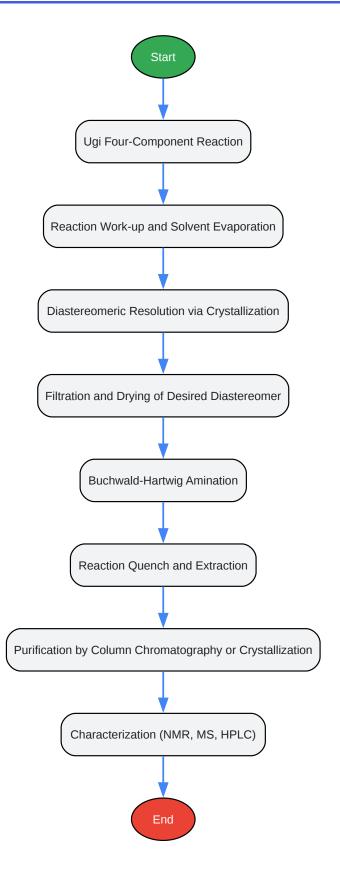
The reduction in 2-HG levels leads to the reversal of epigenetic dysregulation, including DNA and histone hypermethylation, which in turn promotes the differentiation of malignant cells. In AML, this results in the differentiation of leukemic blasts into mature myeloid cells.

Ivosidenib Signaling Pathway









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